molecular formula C22H27N3O4S B2354416 1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034310-08-0

1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2354416
CAS No.: 2034310-08-0
M. Wt: 429.54
InChI Key: JDVMQONSVLBVJN-UHFFFAOYSA-N
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Description

This compound features a sulfonamide-linked azetidine–piperidine scaffold with an o-tolyloxy-substituted phenyl group. The o-tolyloxy group (a methyl-substituted phenoxy at the ortho position) likely contributes to lipophilicity and steric effects, influencing target binding .

Properties

IUPAC Name

1-[1-[4-(2-methylphenoxy)phenyl]sulfonylazetidin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-16-4-2-3-5-21(16)29-19-6-8-20(9-7-19)30(27,28)25-14-18(15-25)24-12-10-17(11-13-24)22(23)26/h2-9,17-18H,10-15H2,1H3,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVMQONSVLBVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Cyclization of 1,3-Diols with Sulfonamides

Azetidine formation is efficiently achieved using Mitsunobu conditions with CMBP, which avoids side reactions with N-unsubstituted sulfonamides. For example, reacting 1,3-butanediol derivatives with tosylamide (TsNH₂) under CMBP mediation yields 3-substituted azetidines in 65–78% yields. This method is critical for introducing the sulfonamide group at the azetidine nitrogen early in the synthesis.

Typical Procedure :
A mixture of 1,3-butanediol (1.0 equiv), TsNH₂ (1.2 equiv), and CMBP (1.5 equiv) in THF is stirred at 60°C for 12 hours. The product is purified via silica gel chromatography (hexane/EtOAc 3:1) to afford the azetidine intermediate.

Alternative Routes via β-Amino Alcohol Cyclization

Patent literature describes the use of β-amino alcohols protected as tert-butyl carbamates, which undergo cyclization upon treatment with Red-Al or sodium triacetoxyborohydride. For instance, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is deprotected with trifluoroacetic acid (TFA) to yield the azetidine free base, which is subsequently sulfonylated.

Introduction of the 4-(o-Tolyloxy)phenylsulfonyl Group

Synthesis of 4-(o-Tolyloxy)benzenesulfonyl Chloride

The o-tolyloxy aryl group is prepared via Ullmann coupling of o-cresol with 4-chloronitrobenzene, followed by reduction of the nitro group to an amine and diazotization-sulfonation. Source details a scalable method where 2,5-dichloronitrobenzene reacts with o-cresol in diethylene glycol dimethyl ether (diglyme) with potassium hydroxide, yielding 5-chloro-2-(o-tolyloxy)nitrobenzene. Catalytic hydrogenation or hydrazine hydrate reduction converts the nitro group to an amine, which is then diazotized and treated with SO₂/CuCl to form the sulfonyl chloride.

Key Reaction Parameters :

  • Solvent : Diglyme or DMF
  • Base : KOH or NaOH
  • Temperature : 120–125°C for Ullmann coupling; 0–5°C for diazotization.

Sulfonylation of Azetidine

The azetidine nitrogen is sulfonylated using 4-(o-tolyloxy)benzenesulfonyl chloride in the presence of a base such as triethylamine or DMAP. Patent WO2018108954A1 reports yields exceeding 80% when reacting azetidine intermediates with aryl sulfonyl chlorides in dichloromethane at 0°C to room temperature.

Preparation of the Piperidine-4-carboxamide Moiety

Amidification of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is converted to its carboxamide via activation with EDCl/HOBt and reaction with ammonium chloride. Alternatively, methyl piperidine-4-carboxylate is treated with ammonia in methanol under high pressure to yield the carboxamide.

Functionalization at the Piperidine 3-Position

Coupling the piperidine-4-carboxamide to the azetidine core requires introducing a reactive handle at the azetidine 3-position. Patent CN101830766A describes alkylation of azetidine with tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, followed by deprotection and coupling to piperidine derivatives via reductive amination using sodium triacetoxyborohydride.

Final Coupling and Global Deprotection

The azetidine sulfonamide and piperidine-4-carboxamide are coupled via nucleophilic substitution or Mitsunobu reaction. For example, reacting 3-bromoazetidine sulfonamide with piperidine-4-carboxamide in DMF with K₂CO₃ at 80°C affords the coupled product in 70–75% yield. Final deprotection of tert-butyl or silyl groups is achieved using TFA or tetrabutylammonium fluoride (TBAF).

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures. Source emphasizes the use of aqueous extraction to remove inorganic salts, followed by vacuum distillation for high-purity isolates.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 2H, aryl-H), 7.25–7.12 (m, 4H, o-tolyl-H), 4.32 (t, J = 7.2 Hz, 1H, azetidine-H), 3.85–3.72 (m, 2H, piperidine-H).
  • LC-MS : m/z 429.5 [M+H]⁺, consistent with the molecular formula C₂₂H₂₇N₃O₄S.

Optimization Challenges and Solutions

Regioselectivity in Sulfonylation

Competing sulfonylation at the piperidine nitrogen is mitigated by pre-protecting the amine with a Boc group, which is removed after coupling.

Steric Hindrance in Azetidine Functionalization

Bulky substituents at the azetidine 3-position necessitate the use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to achieve satisfactory reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a piperidine ring , an azetidine ring , and a sulfonyl group , making it a versatile structure for medicinal chemistry. The synthesis typically involves multiple steps, including:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate precursors.
  • Introduction of the Azetidine Ring : Utilizes azetidine derivatives and suitable coupling agents.
  • Attachment of the Sulfonyl Group : Conducted via sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
  • Final Coupling : Involves coupling intermediate compounds under controlled conditions to yield the final product.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being investigated for its potential as a pharmaceutical agent targeting specific receptors or enzymes. For instance, compounds with similar structures have been studied for their ability to inhibit sodium channels, which are crucial in pain signaling pathways .
    • Research indicates that derivatives of this compound may exhibit anticancer properties, with studies showing promising results in inhibiting cancer cell proliferation .
  • Biological Research
    • It is used to explore its interactions with proteins and nucleic acids, contributing to the understanding of biochemical pathways in cells. The compound's mechanism of action may involve the inhibition or activation of specific molecular targets, leading to significant biological effects .
  • Industrial Applications
    • The compound may serve as an intermediate in synthesizing other complex organic molecules, particularly within the pharmaceutical industry. Its unique structure allows for modifications that can lead to new therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Anticancer ActivityCompounds synthesized from related piperidine derivatives showed low IC50 values, indicating strong anticancer potential compared to standard treatments like doxorubicin .
Voltage-Gated Sodium Channel InhibitionPain ManagementAryl carboxamide derivatives similar to this compound were identified as effective inhibitors of sodium channels, suggesting potential applications in pain relief therapies .
Antitumor Activity EvaluationCancer ResearchNew sulfonamide derivatives demonstrated cytotoxic activity against various cancer cell lines, supporting further exploration of related compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

MMP Inhibitors

  • N-hydroxy-4-((4-(4-(trifluoromethyl)phenoxy)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxamide (): Structural Differences: Replaces the azetidine–piperidine core with a tetrahydro-2H-pyran ring and substitutes o-tolyloxy with trifluoromethylphenoxy. Functional Impact: The trifluoromethyl group increases electronegativity and metabolic stability compared to the methyl group in o-tolyloxy. The hydroxamic acid (N-hydroxy carboxamide) enhances zinc-binding in MMP active sites, a feature absent in the target compound .
  • 1-cyclopropyl-N-hydroxy-4-(4-(4-(trifluoromethoxy)phenoxy)phenylsulfonyl)piperidine-4-carboxamide (): Structural Differences: Incorporates a cyclopropyl ring on the piperidine nitrogen and uses trifluoromethoxyphenoxy instead of o-tolyloxy. Functional Impact: Cyclopropyl groups often improve pharmacokinetic properties by reducing oxidative metabolism. The trifluoromethoxy group enhances lipophilicity and may improve blood–brain barrier penetration relative to o-tolyloxy .

Protein–Protein Interaction Inhibitors

  • Methyl ((1S,2R)-2-((S)-cyano(...)piperidin-4-yl)(3-fluorophenyl)methyl)cyclopentyl)carbamate (): Structural Differences: Features a fluorophenyl group and a cyano-substituted cyclopentyl carbamate instead of o-tolyloxy and carboxamide. Functional Impact: The fluorophenyl group increases binding affinity for hydrophobic pockets in protein interfaces (e.g., menin-MLL), while the carbamate may enhance solubility compared to the carboxamide in the target compound .

Pharmacological and Physicochemical Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Putative Target Notable Features
Target Compound Azetidine–Piperidine o-Tolyloxy, carboxamide Unknown High rigidity from azetidine; moderate lipophilicity
N-hydroxy-...tetrahydro-2H-pyran-4-carboxamide Tetrahydro-2H-pyran Trifluoromethylphenoxy, hydroxamic acid MMPs Zinc-binding capability for enzyme inhibition
1-cyclopropyl-N-hydroxy-...piperidine-4-carboxamide Piperidine Cyclopropyl, trifluoromethoxyphenoxy MMPs Enhanced metabolic stability and BBB penetration
Methyl ((1S,2R)-2-...carbamate Cyclopentyl–Piperidine Fluorophenyl, cyano group Menin-MLL interaction Fluorine-enhanced binding; prodrug potential

Biological Activity

1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications and unique structural properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C19H22N2O5S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}

Its molecular weight is approximately 418.5 g/mol. The structure includes a piperidine ring, an azetidine moiety, and a sulfonyl group linked to an o-tolyloxy substituted phenyl group, which contributes to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The piperidine structure suggests possible interactions with neurotransmitter receptors, which could influence neuropharmacological activities.

Anticancer Properties

Studies have highlighted the anticancer potential of compounds with similar structures. For instance, piperidine derivatives have shown inhibitory effects on cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation and apoptosis.

StudyFindings
Wong et al. (2023)Identified that related compounds inhibit Polo-like kinase (PLK4), leading to reduced proliferation in cancer cell lines.
Meitinger et al. (2016)Demonstrated that sulfonamide derivatives can enhance the efficacy of existing chemotherapeutic agents by targeting centrosome duplication mechanisms.

Neuropharmacological Effects

The interaction of piperidine derivatives with opioid receptors has been documented:

  • Binding Affinity : Compounds similar to this compound exhibit moderate to high affinity for mu-opioid receptors, suggesting potential analgesic properties .

Case Studies

  • In Vivo Studies : A recent study evaluated the effects of a related compound on pain models in rodents, demonstrating significant analgesic effects compared to control groups.
  • Cell Line Studies : In vitro experiments using cancer cell lines showed that treatment with the compound resulted in reduced viability and induced apoptosis, correlating with increased expression of pro-apoptotic markers.

Q & A

Q. Q1. What are the key synthetic steps for preparing this compound, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves sulfonylation of azetidine followed by coupling with piperidine-4-carboxamide. For example, intermediate sulfamoylbenzoyl derivatives are synthesized via hydrolysis of ethyl esters using NaOH (e.g., 5N aqueous NaOH in EtOH, 24 hr stirring), followed by acidification to precipitate intermediates. Characterization employs:

  • ^1H/^13C NMR to confirm proton/carbon environments (e.g., aromatic protons at δ 7.49–8.09 ppm, azetidine CH signals at δ 1.52–4.31 ppm) .
  • IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at 1687 cm⁻¹, carboxylic acid O-H at 3359 cm⁻¹) .
  • Elemental analysis to verify purity (e.g., %C/%N deviations <0.05%) .

Q. Q2. How should researchers validate the compound’s purity and structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., m/z 313 for C13H16N2O5S) .
  • Melting Point Analysis to assess crystallinity (e.g., 162–163°C for intermediates) .
  • HPLC/LC-MS for quantitative purity assessment (e.g., >95% purity thresholds) .

Advanced Research Questions

Q. Q3. How can contradictory spectral data during synthesis be resolved?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts or IR bands) may arise from residual solvents, tautomerism, or byproducts. Mitigation strategies:

  • Differential Solvent Analysis : Compare DMSO-d6 vs. CDCl3 NMR to identify solvent interactions .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in azetidine-piperidine hybrids .
  • Recrystallization Optimization : Use mixed solvents (e.g., EtOH/H2O) to remove impurities affecting elemental analysis .

Q. Q4. What strategies optimize reaction yields for sulfonylation and amidation steps?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during sulfonylation to prevent azetidine ring opening .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance amidation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling kinetics .

Q. Q5. How can computational methods predict the compound’s biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to carbonic anhydrase isoforms (e.g., hCA-II/IX), leveraging sulfonamide-Zn²+ interactions .
  • MD Simulations : Assess stability of piperidine-azetidine conformers in aqueous environments (e.g., GROMACS with CHARMM36 force field) .
  • QSAR Modeling : Corrogate substituent effects (e.g., o-tolyloxy vs. p-methoxy) on inhibitory potency .

Q. Q6. How should researchers address discrepancies in biological activity across assays?

Methodological Answer:

  • Dose-Response Curves : Validate IC50 values across multiple replicates (e.g., 4 µM–20 µM ranges) .
  • Off-Target Screening : Use kinase panels or GPCR assays to rule out nonspecific binding .
  • Metabolic Stability Tests : Incubate with liver microsomes to identify degradation products skewing activity .

Q. Q7. What analytical techniques are critical for stability studies under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
  • Photostability Testing : Expose to UV-Vis light (ICH Q1B guidelines) and track changes via HPLC .
  • Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds (>200°C for sulfonamides) .

Q. Q8. How can regioselectivity challenges in azetidine functionalization be overcome?

Methodological Answer:

  • Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) to shield the azetidine nitrogen during sulfonylation .
  • Directed C-H Activation : Employ Pd-catalyzed reactions with directing groups (e.g., pyridine) for 3-position selectivity .

Data Contradiction Analysis

Q. Q9. How to interpret conflicting results in enzyme inhibition assays?

Methodological Answer:

  • Positive Control Benchmarking : Compare with known inhibitors (e.g., acetazolamide for hCA isoforms) .
  • Buffer System Validation : Ensure assay buffers (e.g., Tris-HCl vs. phosphate) do not chelate metal cofactors .
  • Enzyme Source Verification : Use recombinant vs. tissue-extracted enzymes to confirm activity .

Q. Q10. What methodologies resolve crystallography challenges for this compound?

Methodological Answer:

  • Crystal Polymorphism Screening : Use solvent vapor diffusion with 2-propanol/ethyl acetate mixtures .
  • Synchrotron XRD : Resolve low-resolution issues (<1.0 Å) for sulfonamide-Zn²+ coordination geometry .

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